molecular formula C7H11NO3 B12286001 2-(2-Oxopiperidin-4-yl)acetic acid

2-(2-Oxopiperidin-4-yl)acetic acid

Cat. No.: B12286001
M. Wt: 157.17 g/mol
InChI Key: JKWPNKFDMAYROG-UHFFFAOYSA-N
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Description

2-(2-Oxopiperidin-4-yl)acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxopiperidin-4-yl)acetic acid can be achieved through various synthetic routes. One common method involves the catalytic coupling reaction followed by hydrolysis to remove protecting groups. This method is advantageous due to its short steps, high conversion rate, and yield, making it suitable for large-scale production .

Industrial Production Methods: Industrial production of this compound typically involves the use of cost-effective raw materials and mild operation conditions to ensure high safety and efficiency. The process often includes steps such as hydrogenation, cyclization, and amination to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Oxopiperidin-4-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include trifluoroacetic acid, quinoline organocatalysts, and other specific catalysts that facilitate the formation of enantiomerically enriched products .

Major Products Formed: The major products formed from the reactions of this compound include substituted piperidines, spiropiperidines, and condensed piperidines. These products have significant applications in the pharmaceutical industry .

Scientific Research Applications

2-(2-Oxopiperidin-4-yl)acetic acid has a wide range of scientific research applications. It is used in the synthesis of biologically active piperidines, which are crucial in drug discovery and development. The compound’s derivatives exhibit various pharmacological activities, including anticancer, antiviral, antimalarial, antimicrobial, and anti-inflammatory properties .

In the field of chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. In biology, it is used to study the interactions between piperidine derivatives and biological targets. In medicine, the compound’s derivatives are explored for their potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(2-Oxopiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s derivatives can bind to DNA via intercalation, leading to various biological effects. The exact mechanism may vary depending on the specific derivative and its target .

Comparison with Similar Compounds

2-(2-Oxopiperidin-4-yl)acetic acid can be compared with other piperidine derivatives, such as 2,6-dioxopiperidine-3-yl acetic acid and 2-oxo-1,2,3,4-tetrahydropyridine. These compounds share similar structural features but differ in their specific functional groups and biological activities .

List of Similar Compounds:
  • 2,6-Dioxopiperidine-3-yl acetic acid
  • 2-Oxo-1,2,3,4-tetrahydropyridine
  • Substituted piperidines
  • Spiropiperidines
  • Condensed piperidines

These compounds highlight the diversity and versatility of piperidine derivatives in various scientific and industrial applications.

Biological Activity

2-(2-Oxopiperidin-4-yl)acetic acid is a compound characterized by its piperidine structure, which includes a ketone and a carboxylic acid functional group. This unique structural arrangement contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has shown potential in various therapeutic applications, including antimicrobial, anti-inflammatory, and analgesic effects.

  • Molecular Formula : C₇H₁₃NO₃
  • Molecular Weight : 157.17 g/mol

The presence of the piperidinone moiety and the carboxylic acid group enhances its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Derivatives of this compound have been identified as potential inhibitors of key enzymes involved in bacterial cell wall synthesis, which is crucial for treating infections caused by resistant bacterial strains.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameTarget PathogenActivity (MIC)Reference
Derivative AE. coli32 µg/mL
Derivative BS. aureus16 µg/mL
Derivative CP. aeruginosa64 µg/mL

Enzyme Inhibition

The compound has been studied for its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. Inhibition of this enzyme can lead to reduced sorbitol accumulation, potentially alleviating complications associated with diabetes.

Case Study: Aldose Reductase Inhibition
A study evaluated the inhibitory effects of various derivatives of this compound on aldose reductase activity. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory potential.

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation and pain. The mechanism of action appears to involve modulation of inflammatory pathways and reduction of pro-inflammatory cytokine production.

The biological activity of this compound is thought to stem from its interaction with various molecular targets:

  • Enzyme Binding : The compound's ability to bind to enzymes such as aldose reductase is critical for its inhibitory effects.
  • Cell Signaling Modulation : It may influence cell signaling pathways related to inflammation and pain perception.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-OxopiperidineContains a piperidine ring with a ketoneLacks the acetic acid side chain
4-Oxo-piperidineSimilar piperidine structureDifferent position of the ketone
3-(2-Oxopiperidin-4-yl)propanoic acidPropanoic acid instead of acetic acidPotentially different pharmacokinetics

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

2-(2-oxopiperidin-4-yl)acetic acid

InChI

InChI=1S/C7H11NO3/c9-6-3-5(1-2-8-6)4-7(10)11/h5H,1-4H2,(H,8,9)(H,10,11)

InChI Key

JKWPNKFDMAYROG-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CC1CC(=O)O

Origin of Product

United States

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